molecular formula C18H16ClNO3 B3048857 Carbamic acid, (3-chloro-3-oxopropyl)-, 9H-fluoren-9-ylmethyl ester CAS No. 183720-79-8

Carbamic acid, (3-chloro-3-oxopropyl)-, 9H-fluoren-9-ylmethyl ester

Cat. No.: B3048857
CAS No.: 183720-79-8
M. Wt: 329.8 g/mol
InChI Key: DLMXFYCFPDPXLB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(3-chloro-3-oxopropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c19-17(21)9-10-20-18(22)23-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMXFYCFPDPXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473886
Record name Carbamic acid, (3-chloro-3-oxopropyl)-, 9H-fluoren-9-ylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183720-79-8
Record name Carbamic acid, (3-chloro-3-oxopropyl)-, 9H-fluoren-9-ylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Carbamic acid, (3-chloro-3-oxopropyl)-, 9H-fluoren-9-ylmethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and oxidizing agents like potassium permanganate for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Carbamic acid, (3-chloro-3-oxopropyl)-, 9H-fluoren-9-ylmethyl ester is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

(a) Carbamic Acid, N-(3-aminopropyl)-, 9H-Fluoren-9-ylmethyl Ester
  • CAS : 166410-34-0
  • Formula : C₁₈H₂₀N₂O₂
  • Molecular Weight : 296.36 g/mol
  • Key Differences :
    • Replaces the chloro-oxo group with a primary amine (–NH₂), enhancing nucleophilicity for peptide coupling .
    • Available as a hydrochloride salt (CAS 210767-37-6), improving solubility in polar solvents .
(b) 9H-Fluoren-9-ylmethyl N-(3-Oxopropyl)carbamate
  • CAS : 267410-86-6
  • Formula: C₁₉H₁₉NO₃
  • Molecular Weight : 309.36 g/mol
  • Key Differences :
    • Lacks the chloro substituent, reducing electrophilicity but retaining the keto (C=O) group for conjugation or reduction reactions .
(c) Carbamic Acid, N-[(1S)-2-Chloro-2-oxo-1-(phenylmethyl)ethyl]-, 9H-Fluoren-9-ylmethyl Ester
  • CAS : 210767-37-6
  • Formula: C₂₄H₂₀ClNO₃
  • Molecular Weight : 405.87 g/mol
  • Key Differences :
    • Introduces a benzyl group (–CH₂C₆H₅) adjacent to the chloro-oxo moiety, increasing steric hindrance and altering reactivity in chiral syntheses .

Structural and Reactivity Comparison Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Profile
Target Compound C₁₉H₁₈ClNO₃ 343.80 Chloro-oxo, Fmoc Electrophilic substitution
N-(3-Aminopropyl) variant (166410-34-0) C₁₈H₂₀N₂O₂ 296.36 Primary amine, Fmoc Nucleophilic peptide coupling
3-Oxopropyl variant (267410-86-6) C₁₉H₁₉NO₃ 309.36 Keto, Fmoc Conjugation/reduction
Benzyl-chloro variant (210767-37-6) C₂₄H₂₀ClNO₃ 405.87 Benzyl, chloro-oxo, Fmoc Sterically hindered reactions

Biological Activity

Carbamic acid, (3-chloro-3-oxopropyl)-, 9H-fluoren-9-ylmethyl ester (CAS No. 183720-79-8) is a synthetic compound with significant biological activity that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

  • Molecular Formula : C18H16ClNO3
  • Molecular Weight : 329.78 g/mol
  • IUPAC Name : 9H-fluoren-9-ylmethyl N-(3-chloro-3-oxopropyl)carbamate

Carbamic acid derivatives often function as enzyme inhibitors or modulators. The specific interactions of this compound with biological targets have not been extensively documented; however, its structural features suggest potential activity against various enzymes involved in metabolic pathways. The ester functionality allows for hydrolysis to yield the corresponding carbamic acid, which may further interact with target proteins.

Anticancer Activity

Recent studies have indicated that carbamic acid derivatives exhibit promising anticancer properties. Research has shown that compounds similar to carbamic acid, (3-chloro-3-oxopropyl)-, can inhibit key enzymes involved in cancer cell proliferation and survival. For instance, a study demonstrated that certain carbamate derivatives could effectively inhibit fatty acid synthase (FASN), which is crucial for lipid metabolism in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it may possess moderate inhibitory effects against various bacterial strains. Such activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes .

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Investigated the antioxidant and antimicrobial activities of similar carbamate compounds, revealing significant DPPH radical scavenging activity and antibacterial effects against Staphylococcus aureus .
Krogsgaard-Larsen et al. (2015)Explored the inhibition of GABA aminotransferase by carbamate derivatives, suggesting potential applications in neurological disorders .
BenchChem AnalysisDescribed the synthesis and reactivity of carbamic acid derivatives, highlighting their role as intermediates in drug development.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 9-fluorenylmethyl chloroformate with appropriate amines or alcohols under controlled conditions. This compound is utilized as a versatile building block in organic synthesis and has applications in developing pharmaceuticals targeting various diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, (3-chloro-3-oxopropyl)-, 9H-fluoren-9-ylmethyl ester
Reactant of Route 2
Reactant of Route 2
Carbamic acid, (3-chloro-3-oxopropyl)-, 9H-fluoren-9-ylmethyl ester

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